molecular formula C31H50O4 B10842997 3-Epicorosolic acid methyl ester CAS No. 52213-28-2

3-Epicorosolic acid methyl ester

Cat. No.: B10842997
CAS No.: 52213-28-2
M. Wt: 486.7 g/mol
InChI Key: BRZWXKGDPAZBLF-ZLSCOBDWSA-N
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Description

3-Epicorosolic acid methyl ester is a naturally occurring triterpenoid compound. It is a derivative of corosolic acid, which is found in various plants, including Eriobotrya japonica (loquat). This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anti-diabetic, and anti-cancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-epicorosolic acid methyl ester typically involves the esterification of 3-epicorosolic acid. One common method is the reaction of 3-epicorosolic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound may involve the extraction of 3-epicorosolic acid from plant sources followed by chemical esterification. The extraction process often includes solvent extraction, purification, and crystallization steps. The esterification process is then scaled up using industrial reactors and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Epicorosolic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-epicorosolic acid methyl ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Corosolic Acid: The parent compound of 3-epicorosolic acid methyl ester, known for its anti-diabetic properties.

    Ursolic Acid: Another triterpenoid with similar anti-inflammatory and anti-cancer activities.

    Tormentic Acid Methyl Ester: A related compound with comparable bioactivities.

Uniqueness: this compound is unique due to its specific esterification, which may enhance its bioavailability and stability compared to its parent compound, corosolic acid. Its distinct molecular structure allows it to interact with different molecular targets and pathways, providing a unique profile of biological activities .

Properties

CAS No.

52213-28-2

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

IUPAC Name

methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C31H50O4/c1-18-11-14-31(26(34)35-8)16-15-29(6)20(24(31)19(18)2)9-10-23-28(5)17-21(32)25(33)27(3,4)22(28)12-13-30(23,29)7/h9,18-19,21-25,32-33H,10-17H2,1-8H3/t18-,19+,21-,22+,23-,24+,25-,28+,29-,30-,31+/m1/s1

InChI Key

BRZWXKGDPAZBLF-ZLSCOBDWSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OC

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC

Origin of Product

United States

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